molecular formula C15H11N5O2 B2511197 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide CAS No. 1428357-36-1

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide

Cat. No. B2511197
M. Wt: 293.286
InChI Key: SIBCZDYSWLRTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Pyrazine derivatives have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides. This method was used to synthesize a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the compound of interest . Another synthesis route for pyrazine carboxamides is the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, which suggests the involvement of an N-heterocyclic carbene intermediate . These methods provide a foundation for the synthesis of various pyrazine carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be characterized using spectroscopic techniques such as NMR and mass spectrometry. The electronic and nonlinear optical properties of these compounds can be investigated through density functional theory (DFT) calculations, which consider parameters like frontier molecular orbitals, HOMO-LUMO energy gap, and hyperpolarizability . Additionally, FT-IR and FT-Raman spectroscopy can be used to compare experimental wavenumbers with theoretical values, providing insights into the molecular vibrations and stability of the compound .

Chemical Reactions Analysis

Pyrazine carboxamides can undergo various chemical reactions, including decarboxylation and reactions with N-heterocyclic carbene intermediates . The reactivity of these compounds can be further explored through molecular dynamics simulations and DFT calculations, which can identify reactive sites and potential electrophilic attack centers . These analyses are crucial for understanding the chemical behavior of pyrazine derivatives and their potential reactivity in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of different substituents can affect the HOMO-LUMO energy gap and the compound's electronic properties . The stability and reactivity can be assessed through natural bond orbital analysis and molecular electrostatic potential maps . Additionally, the antimicrobial and anticancer activities of these compounds can be evaluated through biological assays, providing information on their potential therapeutic applications .

Scientific Research Applications

Synthesis and Antioxidant Activities

A study by Ahmad et al. (2012) focused on the synthesis of novel carboxamides based upon the pyrazolobenzothiazine ring system, which shares structural similarities with N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide. These compounds were evaluated for their antioxidant activities, revealing moderate to significant radical scavenging activity. This suggests that compounds within this chemical framework could serve as templates for the development of new biologically active molecules with potential antioxidant properties (Ahmad et al., 2012).

Antimicrobial and Antifungal Activities

Rajurkar and Pund (2014) conducted research on novel Linezolid-like analogues, demonstrating the antimicrobial and antifungal activities of compounds derived from pyrazine-2-carboxamide. The study identified compounds with broad-spectrum antibacterial and antifungal efficacy, emphasizing the role of electron-withdrawing groups in enhancing biological activity. This research indicates that N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide analogues could have significant therapeutic potential against various microbial pathogens (Rajurkar & Pund, 2014).

Acetylcholinesterase Inhibitor Activity

Elumalai et al. (2014) investigated the acetylcholinesterase (AChE) inhibitor activity of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, highlighting the potential of pyrazine derivatives as effective AChE inhibitors. This suggests that structural analogues of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide could be explored for the development of new therapeutic agents targeting neurological disorders such as Alzheimer's disease (Elumalai et al., 2014).

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-14-6-5-12(19-20-14)10-3-1-2-4-11(10)18-15(22)13-9-16-7-8-17-13/h1-9H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBCZDYSWLRTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.